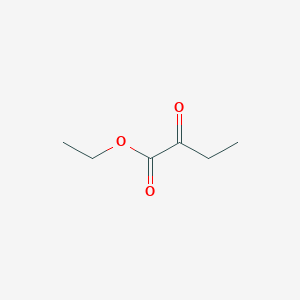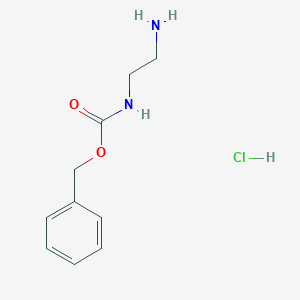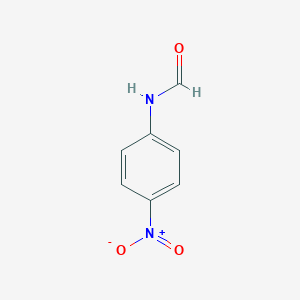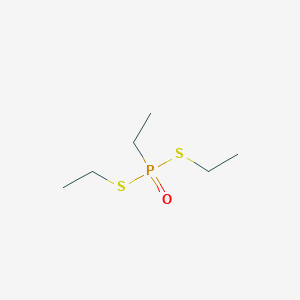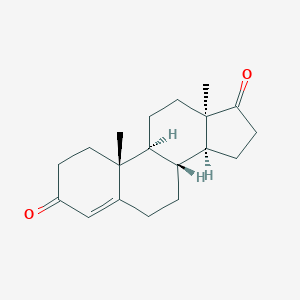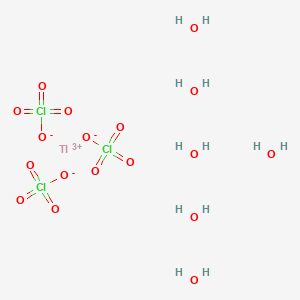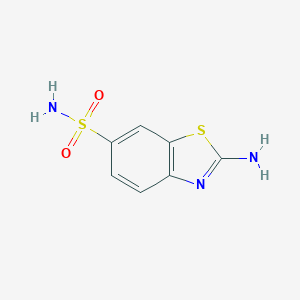
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been investigated for its potential as a modulator of the dopamine system. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
Mécanisme D'action
The mechanism of action of azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is not fully understood. However, studies have suggested that this compound may act as a modulator of the dopamine system by inhibiting the reuptake of dopamine. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- in lab experiments is its potential as a modulator of the dopamine system. This makes it a useful tool for studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the investigation of its potential as a treatment for various neurological and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-bromo-2-methylcyclohexane in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-.
Propriétés
Numéro CAS |
15918-89-5 |
|---|---|
Nom du produit |
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL- |
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12/h2-3,8,14-15H,4-7H2,1H3 |
Clé InChI |
FVLVZXBWCQAPAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
Autres numéros CAS |
15918-89-5 |
Synonymes |
1,2,3,4,5,6-Hexahydro-9-methylazepino[4,5-b]indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




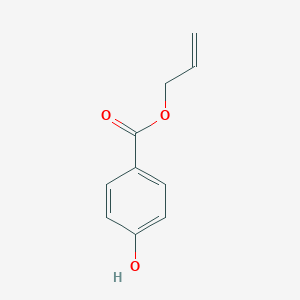
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

